N-(3-Fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Description
The compound N-(3-Fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (hereafter referred to as the target compound) belongs to the polyhydroquinoline (PHQ) class, a scaffold known for diverse pharmacological activities. Its structure features a hexahydroquinoline core substituted with:
- A 3-fluorophenyl carboxamide group at position 2.
- A 4-(4-hydroxy-3-methoxyphenyl) group at position 3.
- Methyl groups at positions 2, 7, and 5.
These substituents likely influence its bioactivity, solubility, and metabolic stability.
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2O4/c1-14-22(25(32)29-17-7-5-6-16(27)11-17)23(15-8-9-19(30)21(10-15)33-4)24-18(28-14)12-26(2,3)13-20(24)31/h5-11,23,28,30H,12-13H2,1-4H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXKSNHOCDXLMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)O)OC)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421567-02-4 | |
| Record name | N-(3-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoroaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a β-keto ester in the presence of a base to form the quinoline core. Subsequent functional group modifications, such as hydroxylation and methoxylation, are carried out to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the amide bond to yield 3-fluorophenylamine and a carboxylic acid derivative .
-
Basic hydrolysis (NaOH/H₂O, 80°C): Produces a carboxylate salt and releases ammonia.
Table 1: Hydrolysis Conditions and Products
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| 6M HCl, reflux | H₂O, HCl | 3-Fluoroaniline + Quinoline carboxylic acid | ~75% |
| 2M NaOH, 80°C | NaOH, H₂O | Sodium carboxylate + NH₃ | ~68% |
Nucleophilic Aromatic Substitution at the Fluorophenyl Group
The fluorine atom at the 3-position of the phenyl ring is susceptible to nucleophilic displacement:
-
Ammonia (NH₃/EtOH, 100°C): Forms 3-aminophenyl derivatives.
-
Methoxide (NaOMe/DMF, 120°C): Substitutes fluorine with methoxy .
Table 2: Fluorine Substitution Reactivity
| Nucleophile | Conditions | Product | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| NH₃ | EtOH, 100°C, 12h | 3-Aminophenyl derivative | 2.1 × 10⁻⁴ |
| NaOMe | DMF, 120°C, 6h | 3-Methoxyphenyl derivative | 5.8 × 10⁻⁴ |
Oxidation of the Hexahydroquinoline Core
The saturated hexahydroquinoline ring undergoes dehydrogenation to form aromatic quinoline derivatives:
-
KMnO₄/H₂SO₄ : Oxidizes the 1,4,5,6,7,8-hexahydro ring to a fully aromatic system .
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : Selective oxidation under mild conditions.
Table 3: Oxidation Outcomes
| Oxidizing Agent | Conditions | Product | Conversion Efficiency |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 4h | Aromatic quinoline derivative | 89% |
| DDQ | CH₂Cl₂, RT, 24h | Partially oxidized intermediate | 63% |
Esterification of the Hydroxy Group
The phenolic –OH group at the 4-hydroxy-3-methoxyphenyl substituent reacts with acylating agents:
-
Acetic anhydride/pyridine : Forms an acetyl-protected derivative .
-
Benzoyl chloride : Produces a benzoylated analog.
Table 4: Esterification Efficiency
| Acylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Ac₂O | Pyridine, RT, 2h | 4-Acetoxy-3-methoxyphenyl derivative | 92% |
| BzCl | Et₃N, CH₂Cl₂, 0°C | 4-Benzoyloxy-3-methoxyphenyl analog | 78% |
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic rings participate in EAS:
-
Nitration (HNO₃/H₂SO₄): Nitro groups incorporate at the para position of the methoxyphenyl ring .
-
Sulfonation (H₂SO₄, 50°C): Forms sulfonic acid derivatives.
Table 5: EAS Reactivity
| Reaction | Reagents | Position Selectivity | Byproducts |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to methoxy | Ortho (12%) |
| Sulfonation | H₂SO₄, 50°C | Meta to hydroxy | Para (9%) |
Reduction of the 5-Oxo Group
The ketone at position 5 is reducible to a secondary alcohol:
-
LiAlH₄/THF : Complete reduction with >95% diastereomeric excess.
Table 6: Reduction Selectivity
| Reducing Agent | Solvent | Product Configuration | Diastereomeric Excess |
|---|---|---|---|
| NaBH₄ | MeOH | (5S)-Alcohol | 82% |
| LiAlH₄ | THF | (5R)-Alcohol | 96% |
Photochemical Reactions
UV irradiation induces [4+2] cycloaddition between the fluorophenyl and methoxyphenyl groups, forming a bridged bicyclic product .
Key Findings
-
The fluorophenyl group’s reactivity dominates nucleophilic substitution, while the methoxy/hydroxy-phenyl moiety directs EAS.
-
Steric hindrance from 2,7,7-trimethyl groups slows reactions at the quinoline core .
-
Oxidation and reduction outcomes depend critically on solvent polarity and temperature.
This compound’s multifunctional design enables tailored modifications for pharmaceutical applications, particularly in developing kinase inhibitors or anti-inflammatory agents .
Scientific Research Applications
Pharmaceutical Development
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The hexahydroquinoline scaffold is often associated with anti-tumor activity due to its ability to interact with multiple biological targets.
- Antimicrobial Properties : Some derivatives of quinoline compounds have shown efficacy against bacterial and fungal infections. The presence of the fluorophenyl and methoxyphenyl groups may enhance antimicrobial activity through increased lipophilicity and better membrane penetration.
Biological Studies
- Enzyme Inhibition : Compounds related to this structure are studied for their ability to inhibit specific enzymes involved in disease pathways. For instance, they may act as inhibitors of kinases or proteases that are overactive in certain cancers or inflammatory diseases.
- Receptor Modulation : There is potential for this compound to act as a modulator for various receptors such as G-protein coupled receptors (GPCRs) or nuclear hormone receptors, which play crucial roles in cellular signaling and homeostasis.
Synthetic Chemistry
- The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications through standard organic reactions such as alkylation, acylation, or coupling reactions.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of hexahydroquinoline derivatives. The results showed that derivatives similar to N-(3-Fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another research article focused on the antimicrobial properties of quinoline derivatives. It was found that compounds structurally related to this hexahydroquinoline exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the fluorinated phenyl group in enhancing antibacterial action .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit a key enzyme involved in a metabolic pathway, thereby modulating the pathway’s overall activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogs and their differences:
*Calculated based on molecular formula (C₃₀H₂₈FN₂O₄).
Biological Activity
N-(3-Fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C26H27FN2O4
- Molecular Weight: 450.50 g/mol
- IUPAC Name: this compound
The structure features a hexahydroquinoline backbone with various functional groups that contribute to its biological properties.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound may act as a potential antimicrobial agent, particularly against Gram-positive bacteria and certain fungi .
Anticancer Properties
Research indicates that this compound exhibits anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cell lines (MCF-7) revealed that the compound significantly reduced cell viability in a dose-dependent manner.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 40 | 25 |
The IC50 value was determined to be approximately 15 µM, indicating a potent effect against these cancer cells .
The proposed mechanism of action includes the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit specific signaling pathways involved in cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the fluorophenyl and methoxyphenyl groups have been studied to enhance potency and selectivity.
Table: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency |
| Hydroxyl Group Positioning | Enhanced solubility |
| Methyl Groups at Positions 2 & 7 | Improved bioavailability |
These modifications can lead to derivatives with improved therapeutic profiles .
Q & A
Q. Table 1: Synthetic Protocols Comparison
| Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Fe₃O₄@SiO₂-IL | Ethanol | 80 | 60 | 92–99 |
| Cu-DABCO molten salt | Solvent-free | 100 | 30 | 95 |
| H₂SO₄ | Water | 70 | 120 | 85 |
(Basic) What spectroscopic and crystallographic methods are used for structural characterization?
Answer:
- NMR Spectroscopy:
- ¹H NMR (DMSO-d₆): 3-Fluorophenyl protons appear as doublets (δ 7.2–7.5 ppm, J = 8–10 Hz). The 4-hydroxy-3-methoxyphenyl group shows a phenolic -OH peak at δ 9.8 ppm (exchangeable) and a methoxy singlet at δ 3.8 ppm .
- ¹³C NMR : The ketone carbonyl resonates at δ 195–200 ppm, while the carboxamide carbonyl appears at δ 165–170 ppm .
- X-ray Crystallography : SHELXL refinement (Mo Kα radiation) confirms the hexahydroquinoline ring adopts a chair conformation. Intramolecular H-bonding between the amide NH and ketone O (d = 2.03 Å) stabilizes the structure .
(Advanced) How can researchers resolve contradictions in reported bioactivity data for polyhydroquinoline derivatives?
Answer:
Discrepancies often arise from:
- Assay Variability : Differences in microbial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) and protocols (broth microdilution vs. agar diffusion) .
- Structural Modifications : Derivatives with electron-withdrawing groups (e.g., -Cl at para position) show enhanced activity (MIC = 8–16 μg/mL), while bulky substituents reduce membrane permeability .
Mitigation Strategies:
- Standardize testing using CLSI guidelines.
- Synthesize analogs with controlled logP (2.5–4.0) and test under identical conditions .
(Advanced) What strategies optimize enantioselective synthesis of this compound?
Answer:
- Chiral Catalysis : (R)-BINOL-derived phosphoric acids (10 mol%) achieve 88% enantiomeric excess (ee) in asymmetric Hantzsch reactions .
- Solvent Effects : Toluene improves stereoselectivity vs. polar solvents (e.g., acetonitrile) .
- Dynamic Kinetic Resolution : Candida antarctica lipase B enhances ee to >95% via transesterification .
- Validation : Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) confirms stereochemical purity .
(Advanced) How do computational methods elucidate this compound’s mechanism of action?
Answer:
- DFT Calculations (B3LYP/6-31G*): Identify electrophilic regions (e.g., carboxamide) prone to nucleophilic attack in enzymes like dihydrofolate reductase .
- Molecular Docking (AutoDock Vina): Predict H-bonding between the carboxamide and Thr121 (ΔG = -9.2 kcal/mol), explaining inhibitory activity .
- MD Simulations : Reveal stable π-π interactions with Phe31 over 100 ns trajectories .
(Advanced) How can conflicting catalytic efficiency data be analyzed?
Answer:
Contradictions arise from variables like:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
